Boc-D-thz-OH

Vue d'ensemble

Description

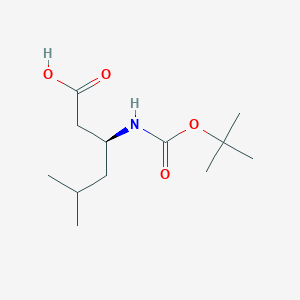

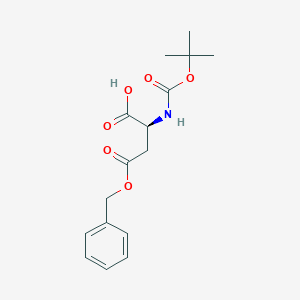

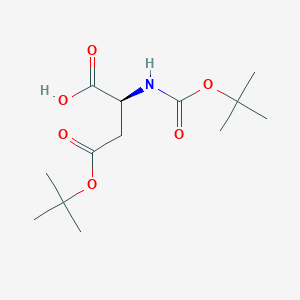

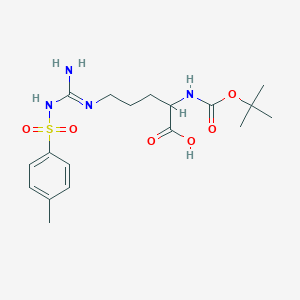

Boc-D-thz-OH, also known as N-Boc-(S)-thiazolidine-4-carboxylic acid, is a chemical compound with the molecular formula C9H15NO4S . It has a molecular weight of 233.29 . It is a solid substance that should be stored in a dark place, sealed in dry, at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 . The SMILES representation is CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 233.29 and a molecular formula of C9H15NO4S . It should be stored in a dark place, sealed in dry, at 2-8°C .

Applications De Recherche Scientifique

Efficient Synthesis of Peptides

- Efficient Peptide Synthesis : The use of novel acyl isodipeptide units like Boc-Thr(Fmoe-Val)-OH has been shown to enable efficient synthesis of difficult sequence-containing peptides, hinting at the utility of Boc-D-thz-OH in similar applications (Sohma et al., 2006).

Chemical Modification in Peptide Synthesis

- Chemical Modification : Research on peptides such as Boc-Gly-Sar-MeLeu-OH demonstrates the feasibility of chemically modifying peptide chains, which could include the use of this compound in similar contexts (Seebach et al., 1991).

Development of New Hydroxy-Protecting Groups

- Hydroxy-Protecting Group Development : this compound could be used in the development of new hydroxy-protecting groups for amino acids like Serine and Threonine in peptide synthesis, as demonstrated by the creation of cyclohexyl ether groups for these purposes (Nishiyama et al., 2000).

Biological Effects Studies

- Terahertz (THz) Imaging and Sensing : this compound, due to its involvement in peptides, may be relevant in the context of THz imaging and sensing technologies used in medical, military, and security applications (Wilmink & Grundt, 2011).

Synthesis of Complex Peptides and Proteins

- Complex Peptide and Protein Synthesis : The synthesis of complex peptide sequences, such as Boc-D-Ala-MeLeu-MeLeu-MeVal-OH, demonstrates the potential of this compound in the creation of intricate peptide structures (Wenger, 1983).

Enantioselective Synthesis

- Enantioselective Synthesis : this compound could play a role in the enantioselective synthesis of compounds, as illustrated by the use of similar Boc-protected amino acids in creating planar chiral ferrocenes (Shi et al., 2013).

Safety and Hazards

Boc-D-thz-OH is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

Boc-D-thz-OH, also known as Boc-1,3-thiazolidine-2-carboxylic acid, is primarily used in the field of proteomics research . It is a precursor in the synthesis of peptides, particularly in the process of oxime ligation . .

Mode of Action

This compound is used as a precursor for the introduction of a highly reactive α-oxo aldehyde for further bio-conjugation . This compound can be appended into peptides and then hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts . The resulting α-oxo aldehyde can then interact with aminooxyacetyl groups in peptides to form oxime bonds .

Biochemical Pathways

The primary biochemical pathway involving this compound is the oxime ligation process. Oxime ligation is a popular method in the field of bio-conjugation of molecules due to its chemoselectivity and hydrolytic stability . It requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic aminooxy partner . This compound plays a crucial role in this process by providing the aldehyde group.

Result of Action

The primary result of this compound’s action is the formation of oxime bonds in peptides. This is a critical step in the bio-conjugation of molecules, enabling the creation of complex molecular structures for various applications in biochemistry and molecular biology .

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of catalysts can influence the efficiency of the oxime ligation process . For instance, the hydrolysis of this compound is facilitated by metal catalysts such as silver or palladium .

Analyse Biochimique

Biochemical Properties

Boc-D-thz-OH is involved in oxime ligation, a process that requires an electrophilic moiety such as a carbonyl group (aldehyde/ketone) and a nucleophilic aminooxy partner . The compound is used as an aldehyde precursor in these reactions

Cellular Effects

The cellular effects of this compound are primarily related to its role in oxime ligation. This process is crucial in the bioconjugation of molecules, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information on the specific cellular effects of this compound is currently limited.

Molecular Mechanism

The molecular mechanism of this compound involves its role as an aldehyde precursor in oxime ligation . This process requires the formation of an aldehyde or ketone, a critical step in which this compound plays a key role . The compound can be hydrolyzed with a metal-assisted ring opening using either silver or palladium catalysts .

Metabolic Pathways

Given its role in oxime ligation, it is likely that it interacts with various enzymes and cofactors during this process .

Propriétés

IUPAC Name |

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWNZTPXVSWUKF-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350897 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63091-82-7 | |

| Record name | BOC-D-THZ-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.